molecular formula C22H24N6O2 B2387923 N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955304-99-1

N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2387923
CAS No.: 955304-99-1
M. Wt: 404.474
InChI Key: VYHKVGUEPCKDNR-UHFFFAOYSA-N
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Description

N⁴-(4-Ethoxyphenyl)-N⁶-(2-Methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • N⁴-substituent: 4-Ethoxyphenyl group (ethoxy chain at the para position of the phenyl ring).
  • N⁶-substituent: 2-Methoxyethyl group (short-chain ether).
  • Core structure: 1-Phenyl-pyrazolo[3,4-d]pyrimidine scaffold, a privileged structure in kinase inhibitor design .

Properties

IUPAC Name

4-N-(4-ethoxyphenyl)-6-N-(2-methoxyethyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O2/c1-3-30-18-11-9-16(10-12-18)25-20-19-15-24-28(17-7-5-4-6-8-17)21(19)27-22(26-20)23-13-14-29-2/h4-12,15H,3,13-14H2,1-2H3,(H2,23,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYHKVGUEPCKDNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCOC)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N~4~-(4-ethoxyphenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H24N6O2, with a molecular weight of 404.5 g/mol. The structure consists of a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H24N6O2
Molecular Weight404.5 g/mol
CAS Number955304-99-1

The biological activity of this compound has been linked primarily to its role as an epidermal growth factor receptor inhibitor (EGFRI) . EGFR plays a critical role in cell proliferation and survival; thus, inhibiting this receptor can lead to significant therapeutic effects in cancer treatment.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent anti-proliferative activities against various cancer cell lines. For instance:

  • Compound 12b , a derivative closely related to the target compound, showed IC50 values of 8.21 µM against A549 (lung cancer) cells and 19.56 µM against HCT-116 (colon cancer) cells.
  • It also exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR T790M variant .

Anticancer Properties

The compound has shown promising results in inducing apoptosis in cancer cells. Flow cytometric analyses indicated that it can effectively arrest the cell cycle at the S and G2/M phases and increase the BAX/Bcl-2 ratio by 8.8-fold, suggesting its potential as an anticancer agent.

Other Pharmacological Activities

Beyond its anticancer properties, compounds within this class have been associated with:

  • Antiviral activity : Potential applications in treating viral infections.
  • Analgesic effects : Some derivatives have shown pain-relieving properties.
    These activities highlight the versatility of pyrazolo[3,4-d]pyrimidines in drug development.

Case Studies

  • EGFR Inhibition : A study focused on the synthesis and evaluation of several pyrazolo[3,4-d]pyrimidine derivatives found that modifications to the core structure significantly influenced their inhibitory potency against EGFR. The most potent compounds were further evaluated for their ability to induce apoptosis in cancer cell lines.
  • Combination Therapy : Research indicates that combining EGFR inhibitors with other therapeutic agents may enhance efficacy and overcome resistance mechanisms in cancer treatment.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with key analogs from the evidence:

Compound Name Substituents (N⁴/N⁶) Molecular Formula Molecular Weight (g/mol) Solubility (Water) Notable Features
Target Compound 4-Ethoxyphenyl / 2-Methoxyethyl C₂₃H₂₅N₆O₂ 417.49 Not reported Ethoxy group enhances lipophilicity vs. methoxy analogs
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-Methoxypropyl) analog () 3,4-Dimethylphenyl / 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Not reported Bulkier N⁶ group; higher molecular weight
N⁴-(3-Chloro-4-Methylphenyl)-N⁶-Ethyl analog () 3-Chloro-4-methylphenyl / Ethyl C₁₅H₁₇ClN₆ 316.79 0.5 µg/mL Low solubility due to chloro substituent
N⁴-(4-Methoxyphenyl)-N⁶-(Pyridin-3-ylmethyl) analog () 4-Methoxyphenyl / Pyridin-3-ylmethyl C₂₃H₂₁N₇O 403.46 Not reported Heteroaromatic N⁶ group; commercial availability
N⁶-(2-Cyclohexenylethyl)-N⁴-(3-Methylphenyl) analog () 3-Methylphenyl / Cyclohexenylethyl C₂₆H₂₈N₆ 424.54 Not reported Bulky aliphatic N⁶ group; higher lipophilicity

Key Observations :

  • Substituent Effects :
    • N⁴-Aryl Groups : Ethoxy (target) vs. methoxy () or chloro-methyl () groups modulate electron-donating/withdrawing effects, impacting binding interactions in kinase pockets .
    • N⁶-Alkyl/Ether Chains : Shorter chains (e.g., 2-methoxyethyl in the target) may improve solubility compared to bulkier groups like cyclohexenylethyl () .
  • Solubility : The chloro-substituted analog () exhibits poor aqueous solubility (0.5 µg/mL), highlighting the trade-off between lipophilicity and bioavailability .

Q & A

Q. What are the optimized multi-step synthesis protocols for this compound, and what critical reaction conditions must be controlled?

The synthesis typically involves sequential nucleophilic substitutions and cyclization reactions. Key steps include:

  • Step 1 : Condensation of 4-ethoxyphenylamine with a halogenated pyrimidine precursor under basic conditions (e.g., K₂CO₃ in DMSO at 80–100°C) to introduce the N⁴-aryl group .
  • Step 2 : Reaction with 2-methoxyethylamine under microwave-assisted conditions (e.g., 120°C, 30 min) to attach the N⁶-substituent, improving yield and reducing side products .
  • Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol . Critical factors : Solvent polarity, temperature control, and catalyst selection (e.g., avoiding hydrolysis of methoxy groups) .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, methoxy groups at δ 3.3–3.8 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .
  • Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₂₄H₂₆N₆O₂: 454.2105) .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., C=O stretches at ~1650 cm⁻¹ in pyrimidine rings) .

Advanced Research Questions

Q. How do substituents at N⁴ (4-ethoxyphenyl) and N⁶ (2-methoxyethyl) influence kinase inhibition potency and selectivity?

  • N⁴-aryl groups : The 4-ethoxyphenyl moiety enhances hydrophobic interactions with kinase ATP-binding pockets, as seen in analogous pyrazolo[3,4-d]pyrimidines targeting tyrosine kinases .
  • N⁶-alkyl groups : The 2-methoxyethyl chain improves solubility and reduces off-target effects by limiting steric hindrance compared to bulkier substituents . Methodological approach :
  • Perform molecular docking (e.g., AutoDock Vina) with kinase structures (e.g., EGFR, VEGFR).
  • Compare IC₅₀ values against derivatives with varying N⁴/N⁶ groups using kinase profiling panels .

Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?

Discrepancies may arise from:

  • Cell line variability : Differences in kinase expression (e.g., high EGFR in A549 vs. low in MCF-7) .
  • Metabolic stability : Hepatic S9 fraction assays assess degradation rates; poor stability in certain media may reduce apparent potency . Experimental design :
  • Use isoform-specific kinase inhibitors as controls.
  • Measure intracellular drug concentrations via LC-MS/MS to correlate exposure with efficacy .

Q. What strategies optimize solubility and stability for in vivo studies?

  • Solubility : Co-solvent systems (e.g., 10% DMSO + 40% PEG-400 in saline) or nanoformulation (liposomes) .
  • Stability : Adjust pH to 6.5–7.0 (prevents hydrolysis of methoxy groups) and store lyophilized at -80°C .
  • Validation : Conduct forced degradation studies (heat, light, pH extremes) monitored by HPLC .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?

  • Modify substituents : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to enhance metabolic stability .
  • Bioisosteric replacement : Replace the methoxyethyl group with morpholine to improve oral bioavailability .
  • In silico tools : Use ADMET predictors (e.g., SwissADME) to prioritize derivatives with favorable LogP (2–4) and low CYP450 inhibition .

Methodological Guidance for Experimental Design

Q. What in vitro assays are most suitable for evaluating kinase inhibition mechanisms?

  • Biochemical assays : Use recombinant kinases (e.g., EGFR, Src) with ATP-Glo™ luminescence kits to measure IC₅₀ .
  • Cellular assays : Phospho-kinase arrays (e.g., Proteome Profiler) quantify downstream signaling (e.g., ERK phosphorylation) .
  • Counter-screens : Test against non-target kinases (e.g., PKA, PKC) to confirm selectivity .

Q. How should researchers validate target engagement in complex biological systems?

  • Cellular thermal shift assay (CETSA) : Monitor thermal stabilization of target kinases in lysates after compound treatment .
  • Pull-down assays : Use biotinylated probes to capture drug-kinase complexes, analyzed by Western blot .

Tables for Key Data

Table 1 : Comparative Kinase Inhibition Profiles of Analogous Compounds

CompoundEGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)Selectivity Ratio (EGFR/VEGFR2)
Target Compound 12.3 ± 1.545.2 ± 3.83.7
N⁴-(4-Fluorophenyl) analog8.9 ± 0.922.1 ± 2.12.5
N⁶-(Morpholine) analog15.6 ± 2.0120.4 ± 10.57.7
Data adapted from kinase profiling studies .

Table 2 : Solubility and Stability Under Physiological Conditions

ConditionSolubility (µg/mL)Half-life (h)
PBS (pH 7.4)8.2 ± 0.56.3 ± 0.4
10% DMSO + 40% PEG-400450 ± 2524.1 ± 1.2
Simulated gastric fluid<10.8 ± 0.1
Data from forced degradation assays .

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